Cas no 2120-18-5 (2-bromo-4-methyl-1-prop-2-enoxybenzene)
2-bromo-4-methyl-1-prop-2-enoxybenzene Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-4-methyl-1-prop-2-enoxybenzene
- CTK4E6090
- AKOS000261856
- NSC86578
- AC1Q25UK
- 2-bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene
- (2-Brom-4-methylphenyl)-allylether
- AR-1D9508
- 2-bromo-4-methyl-1-(2-propen-1-yloxy)benzene
- 2-bromo-4-methylphenol allyl ether
- NCIOpen2_005114
- AC1L5XWA
- CTK4E6090; AKOS000261856; NSC86578; AC1Q25UK; 2-bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene; (2-Brom-4-methylphenyl)-allylether; AR-1D9508; 2-bromo-4-methyl-1-(2-propen-1-yloxy)benzene; 2-bromo-4-methylphenol allyl ether; NCIOpen2_005114; AC1L5XWA;
- DB-420825
- G62466
- CS-0259902
- SCHEMBL21637504
- DTXSID50292958
- HS-3265
- EN300-7433165
- NSC-86578
- 2120-18-5
- 1-Bromo-2-allyloxy-5-methylbenzene
- CAA12018
- 1-(allyloxy)-2-bromo-4-methylbenzene
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- MDL: MFCD01851403
- Inchi: 1S/C10H11BrO/c1-3-6-12-10-5-4-8(2)7-9(10)11/h3-5,7H,1,6H2,2H3
- InChI Key: DEEPWKNTUYRJHZ-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)C=CC=1OCC=C
Computed Properties
- Exact Mass: 225.99933
- Monoisotopic Mass: 225.99933g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 9.2Ų
Experimental Properties
- PSA: 9.23
- LogP: 3.32230
2-bromo-4-methyl-1-prop-2-enoxybenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB429645-1 g |
1-Bromo-2-allyloxy-5-methylbenzene; . |
2120-18-5 | 1g |
€602.60 | 2023-04-23 | ||
| abcr | AB429645-5 g |
1-Bromo-2-allyloxy-5-methylbenzene; . |
2120-18-5 | 5g |
€1,258.60 | 2023-04-23 | ||
| abcr | AB429645-1g |
1-Bromo-2-allyloxy-5-methylbenzene; . |
2120-18-5 | 1g |
€1338.10 | 2025-02-21 | ||
| abcr | AB429645-5g |
1-Bromo-2-allyloxy-5-methylbenzene; . |
2120-18-5 | 5g |
€1258.60 | 2023-09-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330572-50mg |
2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene |
2120-18-5 | 98% | 50mg |
¥2721 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330572-100mg |
2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene |
2120-18-5 | 98% | 100mg |
¥3830 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330572-250mg |
2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene |
2120-18-5 | 98% | 250mg |
¥5054 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330572-500mg |
2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene |
2120-18-5 | 98% | 500mg |
¥10983 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330572-1g |
2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene |
2120-18-5 | 98% | 1g |
¥11404 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1330572-2.5g |
2-Bromo-4-methyl-1-(prop-2-en-1-yloxy)benzene |
2120-18-5 | 98% | 2.5g |
¥24195 | 2023-04-14 |
2-bromo-4-methyl-1-prop-2-enoxybenzene Suppliers
2-bromo-4-methyl-1-prop-2-enoxybenzene Related Literature
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 2-bromo-4-methyl-1-prop-2-enoxybenzene
Professional Introduction to 2-bromo-4-methyl-1-prop-2-enoxybenzene (CAS No. 2120-18-5)
2-bromo-4-methyl-1-prop-2-enoxybenzene, with the chemical identifier CAS No. 2120-18-5, is a significant compound in the realm of organic synthesis and pharmaceutical research. This molecule, characterized by its brominated aromatic ring and enoate ester functionality, has garnered attention due to its versatile applications in the development of novel agrochemicals and medicinal agents. The structural motif of this compound, featuring a propenyl ether linkage, offers unique reactivity that makes it a valuable intermediate in synthetic chemistry.
The< strong> bromo substituent at the para position relative to the methyl group enhances the electrophilic nature of the aromatic ring, facilitating various coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl frameworks, which are prevalent in many biologically active molecules. The< strong> enoate ester moiety, on the other hand, provides a handle for further functionalization through reduction or hydrolysis, allowing for the introduction of diverse side chains or polar groups. Such versatility makes< strong> 2-bromo-4-methyl-1-prop-2-enoxybenzene an indispensable building block in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The< strong> bromoarene derivatives, including< strong> 2-bromo-4-methyl-1-prop-2-enoxybenzene, have been extensively studied for their potential applications in oncology and anti-inflammatory drug discovery. For instance, studies have demonstrated that certain brominated aromatic compounds exhibit inhibitory effects on kinases and other enzymes involved in cancer cell proliferation. The< strong> enoate ester functionality can be further modified to introduce pharmacophores that enhance binding affinity to target proteins.
The synthesis of< strong> 2-bromo-4-methyl-1-prop-2-enoxybenzene typically involves a multi-step process starting from commercially available precursors such as p-toluidine and propargyl bromide. The bromination step is critical and often employs reagents like N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity. Subsequent etherification reactions are carried out using dehydrative coupling agents or phase-transfer catalysts to form the propenyl ether linkage. The overall yield and purity of the final product are influenced by factors such as reaction temperature, solvent choice, and catalyst efficiency.
The< strong> enoate ester group in< strong> 2-bromo-4-methyl-1-prop-2-enoxybenzene is particularly interesting from a synthetic perspective. It can be easily converted into other functional groups, such as alcohols or carboxylic acids, through reduction or hydrolysis reactions. This flexibility allows chemists to tailor the molecule for specific applications. For example, reduction of the enoate ester using lithium aluminum hydride (LiAlH₄) yields a primary alcohol, which can then be further modified via oxidation or etherification.
In the context of drug discovery,< strong> 2-bromo-4-methyl-1-prop-2-enoxybenzene has been explored as a precursor for several lead compounds. Researchers have leveraged its structural features to develop molecules with enhanced pharmacological properties. For instance, modifications of the bromoarene core have led to compounds with improved solubility and bioavailability. Additionally, the propenyl ether linkage has been utilized to introduce rigid structures that enhance binding interactions with biological targets.
The< strong> bromo substituent also plays a crucial role in cross-coupling reactions that are fundamental to modern organic synthesis. These reactions allow for the construction of complex molecular architectures from simpler precursors. The ability to introduce bromine at specific positions on an aromatic ring provides chemists with precise control over molecular structure, which is essential for optimizing drug-like properties such as potency and selectivity.
In conclusion, 2-bromo-4-methyl-1-prop-2-enoxybenzene (CAS No. 2120-18) is a multifaceted compound with significant implications in synthetic chemistry and pharmaceutical research. Its unique structural features, including the< strong> bromoarene core,< strong> enoate ester, and propenyl ether linkage, make it a valuable intermediate for developing novel agrochemicals and medicinal agents. The ongoing research into brominated aromatic compounds underscores their importance in addressing global health challenges through innovative chemical solutions.
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